(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid
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Overview
Description
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid is a complex organic compound with a unique structure that includes an azetidine ring, a carboxylic acid group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of azetidine-containing molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety as a drug candidate for various conditions.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler analog with similar structural features but lacking the ester and isopropyl groups.
Proline derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid is unique due to its combination of an azetidine ring, a carboxylic acid group, and a tert-butyl ester. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(9(14)15)6-7-13(12)10(16)17-11(3,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t12-/m1/s1 |
InChI Key |
KUENZLNPOWQLTM-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@]1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)C1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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